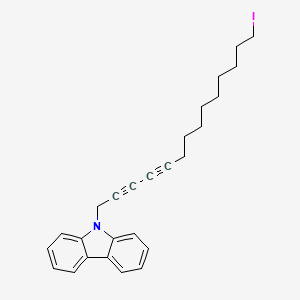
9-(14-Iodotetradeca-2,4-diyn-1-yl)-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(14-Iodotetradeca-2,4-diyn-1-yl)-9H-carbazole is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, photonics, and medicinal chemistry due to their unique structural and electronic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(14-Iodotetradeca-2,4-diyn-1-yl)-9H-carbazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available carbazole and 14-iodotetradeca-2,4-diyn-1-yl bromide.
Coupling Reaction: A palladium-catalyzed coupling reaction, such as the Suzuki or Sonogashira coupling, is employed to attach the 14-iodotetradeca-2,4-diyn-1-yl group to the carbazole core.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) with a suitable solvent (e.g., tetrahydrofuran or dimethylformamide) and a base (e.g., potassium carbonate or triethylamine).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
9-(14-Iodotetradeca-2,4-diyn-1-yl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups onto the carbazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reagents like N-bromosuccinimide or N-chlorosuccinimide are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-quinone derivatives, while reduction may produce dihydrocarbazole derivatives.
科学的研究の応用
Chemistry
In chemistry, 9-(14-Iodotetradeca-2,4-diyn-1-yl)-9H-carbazole is used as a building block for the synthesis of more complex molecules, including polymers and dendrimers.
Biology
In biological research, carbazole derivatives are studied for their potential as anticancer, antimicrobial, and antiviral agents due to their ability to interact with biological macromolecules.
Medicine
In medicinal chemistry, this compound may be explored for its pharmacological properties, including its potential as a therapeutic agent for various diseases.
Industry
In the industrial sector, carbazole derivatives are used in the production of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.
作用機序
The mechanism of action of 9-(14-Iodotetradeca-2,4-diyn-1-yl)-9H-carbazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or DNA, leading to therapeutic effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
類似化合物との比較
Similar Compounds
9H-Carbazole: The parent compound of 9-(14-Iodotetradeca-2,4-diyn-1-yl)-9H-carbazole.
9-Ethylcarbazole: A derivative with an ethyl group at the 9-position.
9-Phenylcarbazole: A derivative with a phenyl group at the 9-position.
Uniqueness
This compound is unique due to the presence of the 14-iodotetradeca-2,4-diyn-1-yl group, which imparts distinct electronic and structural properties. This uniqueness may translate to specific applications in materials science and medicinal chemistry that are not achievable with other carbazole derivatives.
特性
CAS番号 |
922730-77-6 |
|---|---|
分子式 |
C26H28IN |
分子量 |
481.4 g/mol |
IUPAC名 |
9-(14-iodotetradeca-2,4-diynyl)carbazole |
InChI |
InChI=1S/C26H28IN/c27-21-15-9-7-5-3-1-2-4-6-8-10-16-22-28-25-19-13-11-17-23(25)24-18-12-14-20-26(24)28/h11-14,17-20H,1-5,7,9,15,21-22H2 |
InChIキー |
WSJZULKGMNEUET-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC#CC#CCCCCCCCCCI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


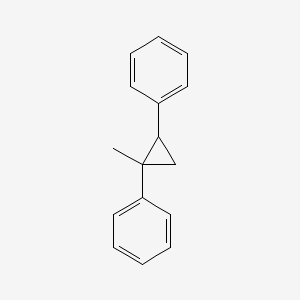
![Ethyl {4-[(2-aminoethyl)carbamoyl]phenoxy}acetate](/img/structure/B14174073.png)
![n-{[1-(Dimethylamino)cyclopropyl]methyl}-n-methylpyridin-3-amine](/img/structure/B14174077.png)
![Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) hexanedioate](/img/structure/B14174085.png)

![1-[4-(Benzyloxy)phenyl]-2-(methylamino)ethan-1-one](/img/structure/B14174097.png)
![10-[4-Nitro-3-(trifluoromethyl)anilino]decane-1-thiol](/img/structure/B14174099.png)
![2-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B14174106.png)
![3-{4-[4-(Dimethylamino)butyl]phenyl}oxetan-3-OL](/img/structure/B14174107.png)
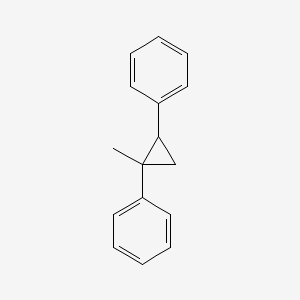
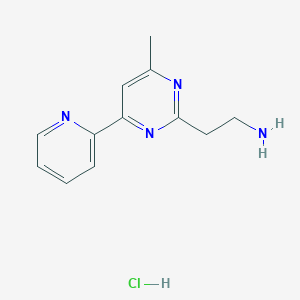
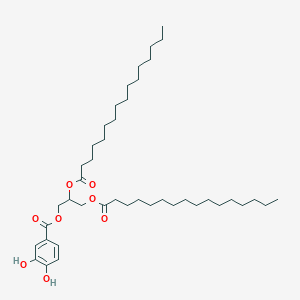
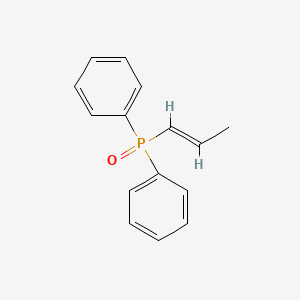
![(2Z)-2-[3-ethoxy-4-(1-phenylethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B14174159.png)
